Eosin Y

Photoredox catalysis Organic synthesis Redox potential

Researchers requiring alcohol-based H&E staining often face inconsistent cytoplasmic contrast and dye leaching with water-soluble eosin salts. Eosin Y free acid (CAS 15086-94-9) eliminates these issues as the definitive ethanol-soluble form. • Achieves faster staining and brilliant red cytoplasmic contrast vs. disodium salt; optimal working pH 4.6-5.0. • Serves as metal-free photoredox catalyst with E*red = -1.11 V vs. SCE, enabling substrate scopes inaccessible to Ru(bpy)3²⁺ or Rose Bengal. • Only eosin family member retaining full fluorescence and ¹O₂ generation in β-cyclodextrin conjugates for PDT applications.

Molecular Formula C20H8Br4O5
Molecular Weight 647.9 g/mol
CAS No. 15086-94-9
Cat. No. B080284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEosin Y
CAS15086-94-9
Molecular FormulaC20H8Br4O5
Molecular Weight647.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br
InChIInChI=1S/C20H8Br4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H
InChIKeyDBZJJPROPLPMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eosin Y: Foundational Xanthene Dye


Eosin Y (C.I. 45380, Acid Red 87 free base) is a brominated xanthene dye and the core active chromophore of the eosin family . It exists as the free acid form (CAS 15086-94-9) with a molecular weight of 647.89 g/mol . Structurally derived from fluorescein through bromination at the 2′,4′,5′,7′ positions of the xanthene ring, Eosin Y exhibits pH-dependent ionization and affinity for basic tissue proteins [1]. It is the foundational colorant in hematoxylin and eosin (H&E) staining, where it provides the characteristic pink-red cytoplasmic contrast, and has emerged as a widely adopted metal-free photoredox catalyst in synthetic organic chemistry [2].

Alcohol-soluble free acid for H&E staining protocols
Metal-free photoredox catalyst with defined redox window
pH-dependent ionization supports cytoplasmic protein affinity

Eosin Y: Substitution Limitations


Direct substitution of Eosin Y free acid (CAS 15086-94-9) with Eosin Y disodium salt (CAS 17372-87-1), Eosin B, or Erythrosine B is not functionally equivalent across all applications. The free acid form is specifically required for alcohol-based staining protocols where it yields faster staining and a more brilliant red color than its water-soluble disodium counterpart [1]. In photoredox catalysis, Eosin Y's ground state oxidation potential (Eox = +0.83 V vs. SCE) and excited state reduction potential (E*red = -1.11 V vs. SCE) position it in a distinct redox window that differs from Rose Bengal, Erythrosine B, and transition metal catalysts, enabling or excluding specific substrate scopes [2] [3]. In β-cyclodextrin conjugation systems, Eosin Y retains full fluorescence and singlet oxygen photogeneration capability, whereas Eosin B conjugates completely lose photosensitizing activity due to aggregation phenomena [4].

Form Mismatch
Eosin Y disodium salt may shift staining speed and color intensity in alcohol-based protocols.
Catalytic Profile
Erythrosine B offers higher yield for some reactions but operates at a different redox potential.
Conjugate Activity
Eosin B conjugates completely lose photosensitizing function, making them not suitable for β-CD systems.

Eosin Y: Quantitative Evidence


Distinct Redox Window

Eosin Y occupies a distinct redox window that differentiates it from both transition metal photocatalysts and other xanthene dyes. Its excited-state oxidation potential E*ox is +0.83 V (vs. SCE) and excited-state reduction potential E*red is -1.11 V (vs. SCE) [1]. This places it as a moderately reducing photocatalyst compared to the widely used Ru(bpy)3(PF6)2 (E*red = -0.81 V vs. SCE) and less reducing than Rose Bengal (E*red = -0.99 V vs. SCE) or Erythrosine B [1] [2]. The Eosin Y triplet energy is 43.6 kcal/mol, significantly lower than Ru(bpy)3(PF6)2 (46.5 kcal/mol), which influences energy transfer pathways [1].

Redox Window
Cross-study comparable
E*red = -1.11 V vs SCE
More reducing than Ru(bpy)₃²⁺ (-0.81 V), less than Rose Bengal (-0.99 V)
Moderate reductant enables wider substrate scope
Photoredox catalysis Organic synthesis Redox potential

Ring Expansion: Yield vs. Erythrosine B

In a direct head-to-head comparison under identical reaction conditions (DMSO solvent, iPr2NEt amine base, visible light irradiation), Eosin Y demonstrated a 50% NMR yield for the desired arylative ring expansion product 2a, compared to 78% yield achieved by Erythrosine B [1]. This 28 percentage-point difference in yield represents a significant divergence in catalytic efficiency between two structurally similar xanthene dyes, with Erythrosine B (which contains iodine substituents rather than bromine) providing superior performance for this specific transformation.

Ring Expansion Yield
Head-to-head
50% vs Erythrosine B 78%
Lower yield under identical conditions
Yield must be balanced with redox selectivity
Visible light catalysis Radical ring expansion Organic dye catalysts

β-CD Conjugate Activity: Eosin Y vs. Eosin B

When conjugated to a β-cyclodextrin scaffold via a stable amide linkage, Eosin Y retains both its fluorescence properties and its capability to photogenerate singlet oxygen of the unbound chromophore [1]. In stark contrast, the corresponding β-cyclodextrin-Eosin B conjugate does not show either relevant emission or photosensitizing activity, likely due to aggregation in aqueous medium that precludes any response to light excitation [1]. This is a binary functional difference rather than a graded one.

β-CD Conjugate Activity
Head-to-head
Functional vs. Non-functional
Eosin Y retains full activity; Eosin B loses all
Binary functional difference in aqueous medium
β-Cyclodextrin Photosensitizer Singlet oxygen

UV/TiO2 Degradation vs. Erythrosine B

Under identical UV/TiO2 photocatalytic degradation conditions, Erythrosine B undergoes 98% degradation while Eosin Y undergoes only 73% degradation, with corresponding 65% chemical oxygen demand (COD) removal [1]. This indicates that Eosin Y exhibits greater resistance to photodegradation compared to Erythrosine B in this oxidative system, a property that may be advantageous in applications requiring sustained photosensitizer stability or disadvantageous in environmental remediation contexts.

Photodegradation
Head-to-head
73% vs Erythrosine B 98%
Greater resistance to UV/TiO₂ degradation
Benefits sustained photocatalysis durability
Photocatalysis Dye degradation Environmental remediation

Concentration-Dependent Singlet Oxygen Yield

Eosin Y exhibits a 17% drop in singlet oxygen quantum yield compared to the lowest concentration tested when samples are examined in PBS-D2O [1]. This concentration-dependent attenuation of photodynamic efficiency is an intrinsic property of Eosin Y that must be accounted for in experimental design.

Singlet Oxygen Yield
Class-level inference
−17% at higher concentration
Concentration-dependent self-quenching effect
Account for loading in photodynamic protocols
Singlet oxygen Photodynamic therapy Quantum yield

Solubility: Free Acid vs. Disodium Salt

Eosin Y free acid (CAS 15086-94-9) is alcohol-soluble but insoluble in water, whereas Eosin Y disodium salt (CAS 17372-87-1) is water-soluble . The ethanol-soluble free acid stains more quickly and gives a more brilliantly red color than the water-soluble type in histology applications [1]. In DMSO, the free acid demonstrates solubility of 250 mg/mL (385.87 mM) with ultrasonication, compared to 100 mg/mL (144.54 mM) for the disodium salt .

Solubility Profile
Head-to-head
DMSO: 250 mg/mL (free acid) vs 100 mg/mL (disodium)
2.5× higher DMSO solubility; alcohol- vs water-soluble
Solvent system dictates form selection
Solubility Histology Formulation

Eosin Y: Application Scenarios


Alcoholic H&E Staining

Eosin Y free acid (CAS 15086-94-9) is the optimal choice for alcohol-based H&E staining protocols. Ethanol-soluble Eosin Y stains more quickly and yields a more brilliantly red color than water-soluble disodium salt alternatives [1]. The recommended working solution pH is 4.6–5.0, typically acidified with glacial acetic acid for consistent cytoplasmic hues and optimal contrast [2]. Automated staining workflows specifically prefer alcoholic eosin formulations to reduce water carryover before dehydration and to minimize dye leaching during the alcohol series [2].

Photoredox Catalysis: Moderate Reducing Power

Eosin Y should be selected when the desired transformation requires a photoredox catalyst with excited-state reduction potential in the -1.1 V vs. SCE range. This moderate reducing power enables reduction of substrates that are inaccessible to Ru(bpy)3(PF6)2 (E*red = -0.81 V) while avoiding the over-reduction side reactions associated with stronger reductants like Rose Bengal (E*red = -0.99 V) [3] [4]. Its triplet energy of 43.6 kcal/mol further defines its energy transfer capabilities [3].

β-Cyclodextrin Conjugates for Photodynamic Use

For applications involving β-cyclodextrin conjugation—including targeted drug delivery and photodynamic therapy constructs—Eosin Y is the only functional member of the eosin family. β-cyclodextrin-Eosin Y conjugates retain full fluorescence and singlet oxygen photogeneration capability, while β-cyclodextrin-Eosin B conjugates lose all photosensitizing activity due to aggregation [5]. This binary functional difference makes Eosin Y the mandatory selection for CD-based photosensitizer systems.

Durable Photosensitizer Stability

In applications where photosensitizer durability under oxidative conditions is critical—such as continuous-flow photocatalytic reactors—Eosin Y's lower susceptibility to photodegradation (73% degradation vs. 98% for Erythrosine B under UV/TiO2) [6] provides extended functional lifetime. Users must weigh this durability advantage against the 17% concentration-dependent singlet oxygen quantum yield attenuation at higher catalyst loadings [7].

Application
Selection Property
Validation Focus
Histology staining research
Alcohol-soluble free acid form
Staining speed and cytoplasmic contrast
Photoredox catalysis studies
Moderate reducing power window
Substrate scope and redox compatibility
β-Cyclodextrin conjugate research
Retention of fluorescence and ¹O₂ generation
Functional activity vs. Eosin B conjugate
Photosensitizer durability studies
Lower photodegradation under oxidative stress
Sustained activity over extended irradiation

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